N1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine
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Overview
Description
N1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine is a substituted pyrazole compound. It is primarily used in proteomics research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
N1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
N-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylamine: Another substituted pyrazole compound used in proteomics research.
(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanol: A related compound with similar chemical properties.
Uniqueness
N1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine is unique due to its specific substitution pattern and the presence of both pyrazole and ethylenediamine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H22N4 |
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Molecular Weight |
210.32 g/mol |
IUPAC Name |
N'-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C11H22N4/c1-5-15-10(2)11(8-13-15)9-14(4)7-6-12-3/h8,12H,5-7,9H2,1-4H3 |
InChI Key |
PLPNWEILTKFTMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)CCNC)C |
Origin of Product |
United States |
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